[4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol
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Overview
Description
[4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol is a complex organic compound that features a piperidine ring substituted with an amino group, a nitrobenzenesulfonyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the amino group through reductive amination. The nitrobenzenesulfonyl group can be added via a sulfonation reaction, followed by nitration. Finally, the methanol group can be introduced through a hydroxymethylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for sulfonation and nitration steps, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of nitrobenzenesulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its functional groups allow for further chemical modifications, making it useful in various industrial applications .
Mechanism of Action
The mechanism of action of [4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have been studied for their anticancer properties.
4-(Piperidin-4-yl)phenyl)methanol hydrochloride: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
What sets [4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol apart is its combination of functional groups, which provide a unique set of chemical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[4-amino-1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c13-12(9-16)5-7-14(8-6-12)21(19,20)11-4-2-1-3-10(11)15(17)18/h1-4,16H,5-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMJYJXAKIBRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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